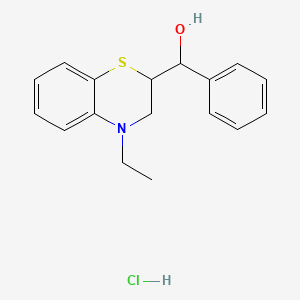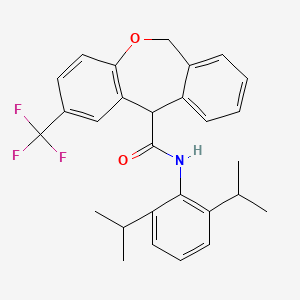
trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Diisopropylamino)cannabidiol diacetate is a semi-synthetic derivative of cannabidiol. It is created by acetylating the hydroxyl groups of cannabidiol, resulting in a compound that is presumed to act as a prodrug for cannabidiol . This compound has been found in grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
Preparation Methods
The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.
Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of new cannabis-based products and formulations
Mechanism of Action
The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
10-(Diisopropylamino)cannabidiol diacetate is unique compared to other similar compounds due to its specific chemical structure and acetylation. Similar compounds include:
4’-Fluorocannabidiol: A fluorinated derivative of cannabidiol with enhanced activity in certain biological assays.
7-Hydroxycannabidiol: A hydroxylated derivative of cannabidiol with distinct pharmacological properties.
8,9-Dihydrocannabidiol: A hydrogenated derivative of cannabidiol with unique chemical and biological characteristics. These compounds share some similarities with 10-(Diisopropylamino)cannabidiol diacetate but differ in their specific chemical modifications and resulting properties.
Properties
CAS No. |
95647-67-9 |
|---|---|
Molecular Formula |
C31H47NO4 |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1 |
InChI Key |
GIFKQCKRPYRVMI-WPMUNBJVSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


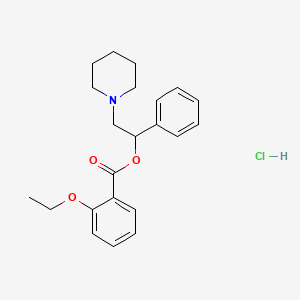

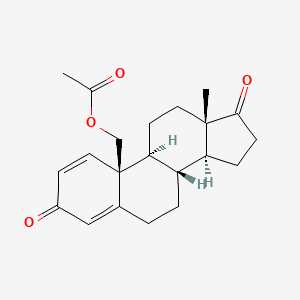
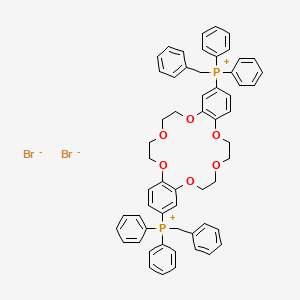
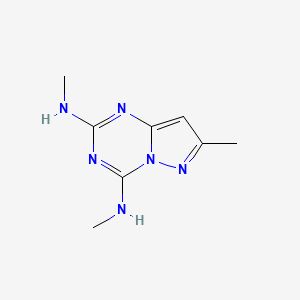
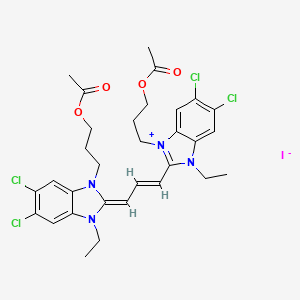
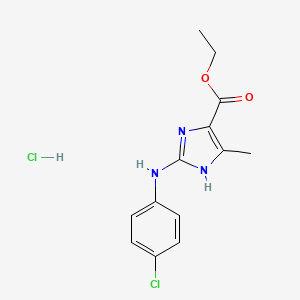
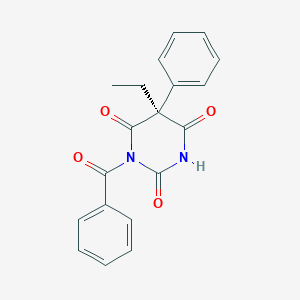


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
